

Technical Support Center: FR122047 In Vivo Studies

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Compound of Interest

Compound Name: FR122047

Cat. No.: B15608617

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective COX-1 inhibitor, **FR122047**, in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is **FR122047** and what is its primary mechanism of action?

FR122047 is a potent and selective inhibitor of cyclooxygenase-1 (COX-1).[1][2] Its chemical name is 1-[(4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride.[2][3] It demonstrates a high degree of selectivity for COX-1 over COX-2, with studies indicating it is over 2300 times more selective for COX-1.[4][5] This selectivity is key to its mechanism of action, which involves the inhibition of prostaglandin and thromboxane synthesis mediated by COX-1.[3][4]

Q2: What are the expected therapeutic effects of **FR122047** in animal models?

In preclinical studies, **FR122047** has been shown to have analgesic, anti-platelet, and anti-inflammatory properties.[1][2] It has demonstrated a dose-dependent anti-inflammatory effect in a rat model of collagen-induced arthritis (CIA).[2][3] It also potently inhibits platelet aggregation induced by arachidonic acid and collagen.[4]

Q3: What is the most significant reported "side effect" or lack thereof for **FR122047** in vivo?

The most notable finding regarding the side effect profile of **FR122047** is its lack of gastric mucosal damage, a common adverse effect associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Chronic administration of **FR122047** in rats with collagen-induced arthritis did not induce any visible gastric lesions, in stark contrast to the non-selective COX inhibitor indomethacin, which caused marked gastric damage.[4]

Q4: Has **FR122047** been evaluated in human clinical trials?

The provided search results focus on preclinical, in vivo animal models and do not contain information regarding human clinical trials of **FR122047**.

Troubleshooting Guide

Issue 1: I am observing unexpected gastrointestinal irritation in my animal models treated with **FR122047**.

- Possible Cause 1: Incorrect Compound. Verify the identity and purity of the supplied **FR122047**. Contamination with other non-selective COX inhibitors could lead to gastric issues.
- Possible Cause 2: Vehicle Effects. The vehicle used to dissolve and administer **FR122047** may be causing irritation. Run a vehicle-only control group to assess the baseline effects of the vehicle on the gastric mucosa.
- Possible Cause 3: Animal Model Sensitivity. While studies in rat models of arthritis have shown no gastric damage, your specific animal model or strain might have a different sensitivity. Consider a dose-response study starting with lower doses to establish a safe therapeutic window in your model.
- Possible Cause 4: Pre-existing Conditions. Ensure that the animals do not have any underlying gastrointestinal conditions that could be exacerbated by any experimental compound.

Issue 2: **FR122047** is not showing the expected anti-inflammatory effect in my arthritis model.

- Possible Cause 1: Inappropriate Animal Model. **FR122047** was effective in the rat collagen-induced arthritis (CIA) model but had no effect in the rat adjuvant-induced arthritis (AIA)

model.[2][3] This suggests that the inflammatory processes in the AIA model are not primarily driven by COX-1. Ensure that the pathogenesis of your chosen animal model involves COX-1-mediated inflammation.

- Possible Cause 2: Insufficient Dosage or Bioavailability. Review the dosage and administration route. The effective oral dose (ED50) for anti-inflammatory effects in the rat CIA model was 0.56 mg/kg.[2][3] Check for proper dissolution of the compound and consider pharmacokinetic studies to ensure adequate exposure in your model.
- Possible Cause 3: Timing of Administration. The timing of drug administration relative to disease induction and progression is critical. The reported studies initiated treatment prophylactically. The therapeutic window for **FR122047**'s efficacy might be different in an established disease model.

Data Summary

Table 1: Gastric Damage Assessment of **FR122047** in a Rat Model of Collagen-Induced Arthritis (CIA)

Treatment Group	Dose (mg/kg, oral)	Number of Rats with Gastric Lesions
FR122047	0.032 - 3.2	0 / (number of rats not specified)
Indomethacin	3.2	2 / 5

Data extracted from a study on chronic administration in CIA rats.[4]

Experimental Protocols

1. Ex Vivo Rat Whole Blood Assay for COX-1 and COX-2 Inhibition

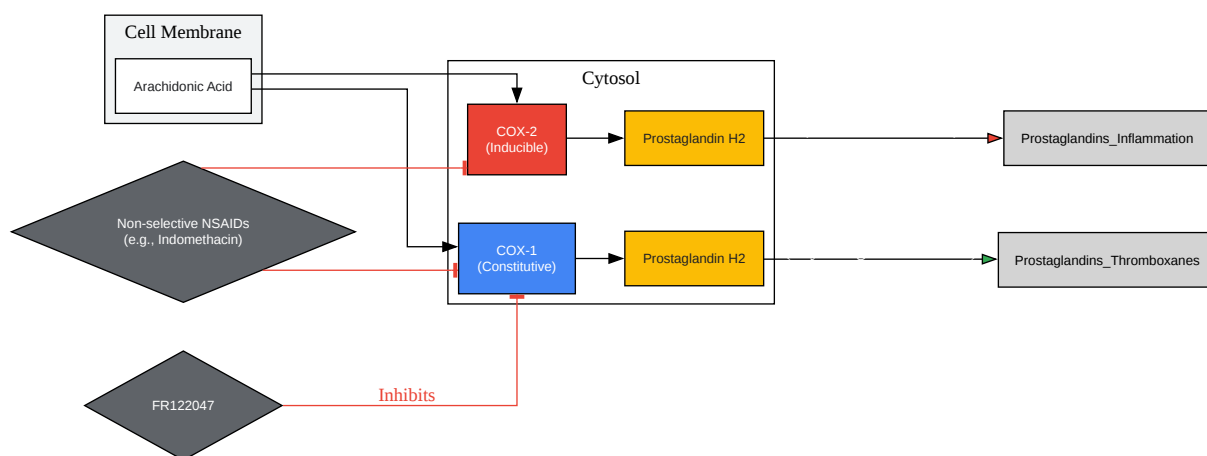
- Objective: To assess the selective inhibition of COX-1 and COX-2 by **FR122047**.
- Methodology:
 - Administer **FR122047** orally to rats at various doses (e.g., 0.032 - 3.2 mg/kg).

- After a set time, collect whole blood samples.
- For COX-1 activity, allow a portion of the blood to coagulate to measure serum thromboxane B2 (TXB2) production.
- For COX-2 activity, treat another portion of the blood with lipopolysaccharide (LPS) to induce COX-2 and measure prostaglandin E2 (PGE2) production.
- Quantify TXB2 and PGE2 levels using appropriate immunoassays.
- Calculate the ED50 values for the inhibition of each enzyme.

2. Rat Collagen-Induced Arthritis (CIA) Model

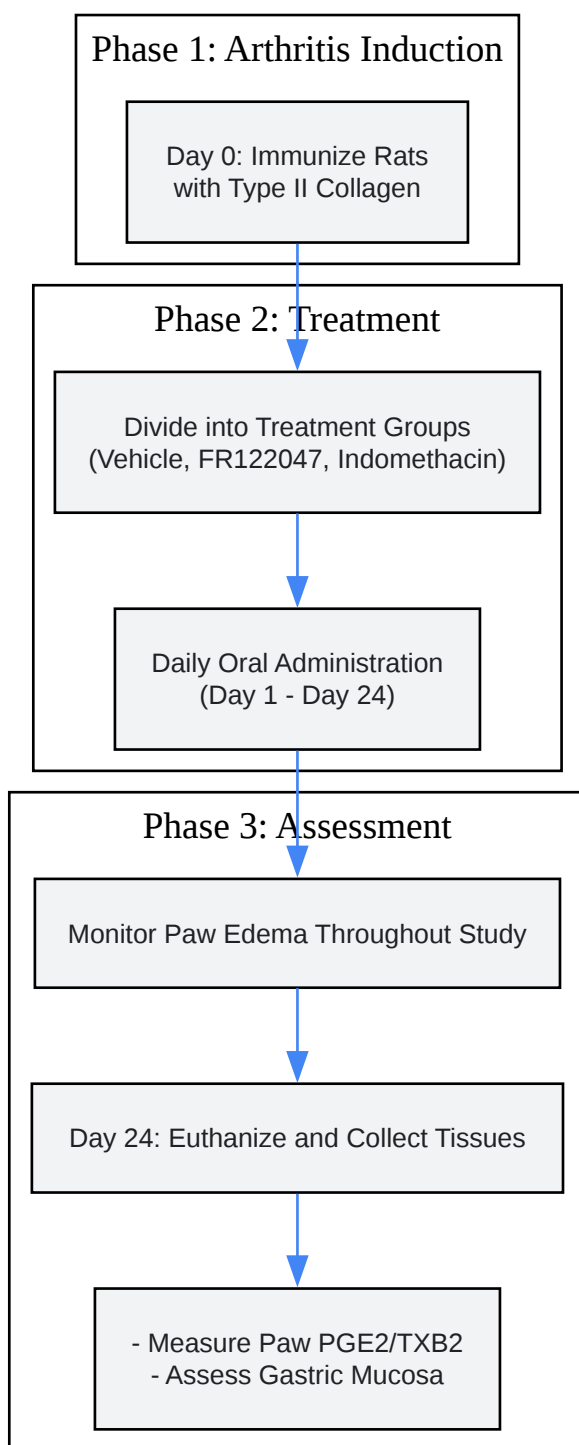
- Objective: To evaluate the anti-inflammatory efficacy of **FR122047**.
- Methodology:
 - Induce arthritis in susceptible rat strains (e.g., Lewis rats) by immunization with type II collagen emulsified in an adjuvant.
 - Administer **FR122047** orally at desired doses (e.g., daily from day 1 to day 24 after the first immunization).
 - Monitor the development and severity of arthritis by measuring paw edema (e.g., using a plethysmometer).
 - At the end of the study, collect inflamed paw tissue to measure local levels of PGE2 and TXB2.
 - For gastric safety assessment, examine the stomach mucosa for any lesions.

Visualizations



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Caption: Mechanism of selective COX-1 inhibition by **FR122047**.



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Caption: Workflow for assessing **FR122047** in a rat CIA model.

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References

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